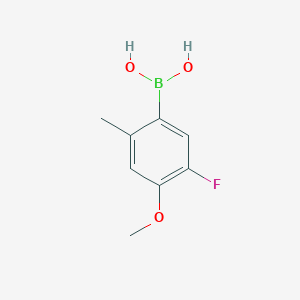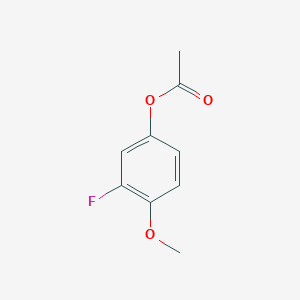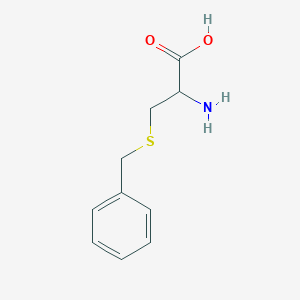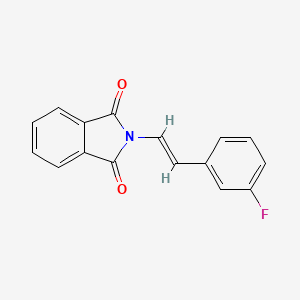![molecular formula C17H10F3NO2 B6328460 2-[2-[3-(Trifluoromethyl)phenyl]ethenyl]-1H-isoindole-1,3(2H)-dione CAS No. 278183-55-4](/img/structure/B6328460.png)
2-[2-[3-(Trifluoromethyl)phenyl]ethenyl]-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-[3-(Trifluoromethyl)phenyl]ethenyl]-1H-isoindole-1,3(2H)-dione, commonly referred to as TFIPD, is an organic compound that has been studied for its potential applications in the field of scientific research. It is a heterocyclic compound, meaning it contains both carbon and non-carbon atoms in its structure. Its structure consists of an isoindole ring with a trifluoromethyl group attached to the phenyl group. TFIPD has been studied for its ability to act as a ligand for transition metals, its ability to act as an inhibitor of enzymes, and its ability to act as an antioxidant.
Mechanism of Action
The mechanism of action of TFIPD is not fully understood. However, it is believed that it works by binding to transition metals, such as iron and copper, and inhibiting their activity. It is also believed that it acts as an inhibitor of enzymes, such as proteases and phosphatases, by binding to their active sites and preventing them from carrying out their normal functions. Additionally, TFIPD is believed to act as an antioxidant by scavenging free radicals and preventing them from damaging cells.
Biochemical and Physiological Effects
TFIPD has been studied for its biochemical and physiological effects on cells and organisms. It has been found to have anti-inflammatory and anti-oxidant properties, as well as the ability to inhibit the growth of certain bacteria. Additionally, it has been found to have the potential to reduce the risk of certain types of cancer. However, further research is needed to fully understand the biochemical and physiological effects of TFIPD.
Advantages and Limitations for Lab Experiments
TFIPD has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively easy to synthesize from commercially available starting materials. Additionally, it has been found to have a wide range of potential applications in scientific research. However, one limitation is that the mechanism of action of TFIPD is not fully understood, and further research is needed to fully understand its biochemical and physiological effects.
Future Directions
There are several potential future directions for the research and development of TFIPD. One potential direction is to further investigate its potential use as an inhibitor of enzymes, such as proteases and phosphatases. Additionally, further research could be done to investigate its potential use as an antioxidant and its ability to scavenge free radicals. Another potential direction is to investigate its potential use as a chelating agent for metal ions. Finally, further research could be done to investigate its potential use as an anti-inflammatory and anti-cancer agent.
Synthesis Methods
TFIPD can be synthesized from commercially available starting materials. The synthesis involves the reaction of 2-aminobenzaldehyde with 3-trifluoromethylbenzoic acid in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction produces the desired product, TFIPD, as well as a byproduct, 2-amino-3-trifluoromethylbenzoic acid. This reaction is typically carried out at temperatures between 80 and 130°C.
Scientific Research Applications
TFIPD has been studied for its potential applications in scientific research. It has been found to act as a ligand for transition metals, such as iron and copper. It has also been studied for its ability to act as an inhibitor of enzymes, such as proteases and phosphatases. Additionally, TFIPD has been studied for its potential use as an antioxidant, as well as its ability to act as a chelating agent for metal ions.
properties
IUPAC Name |
2-[(E)-2-[3-(trifluoromethyl)phenyl]ethenyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F3NO2/c18-17(19,20)12-5-3-4-11(10-12)8-9-21-15(22)13-6-1-2-7-14(13)16(21)23/h1-10H/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMZGBBXFYHUGOZ-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C=CC3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)/C=C/C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1Z,3Z)-1,3-bis[[(4S)-4,5-dihydro-4-phenyl-2-oxazolyl]methylene]-2,3-dihydro-5,6-dimethyl-1H-isoindole, 95%](/img/structure/B6328392.png)









![1-[2-[4-(Trifluoromethoxy)phenyl]ethenyl]-2,5-pyrrolidinedione](/img/structure/B6328471.png)
